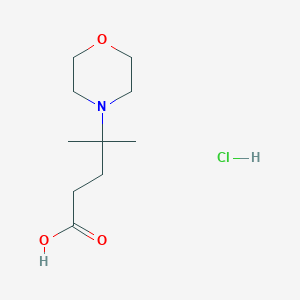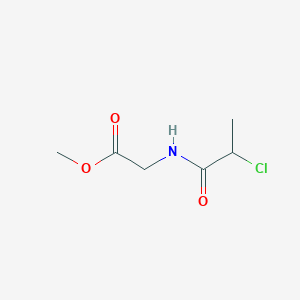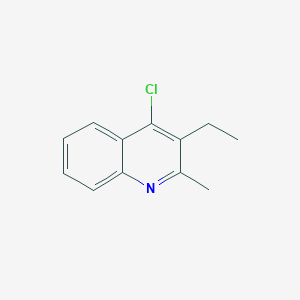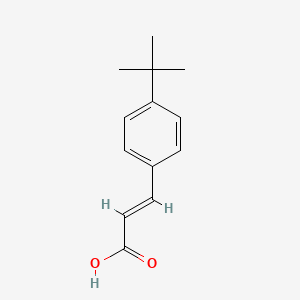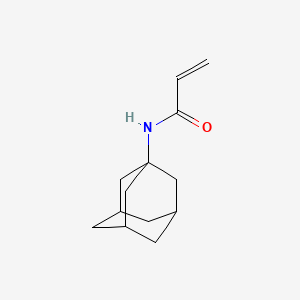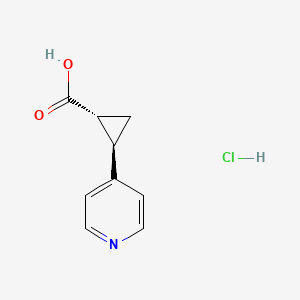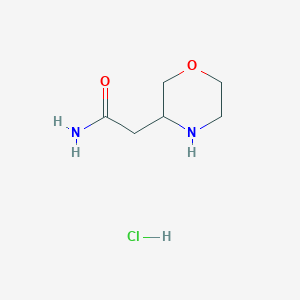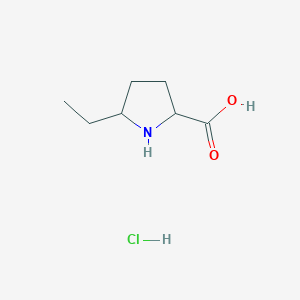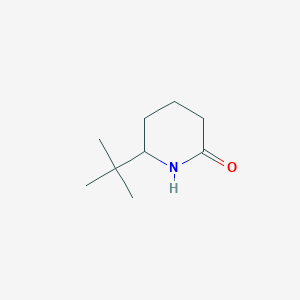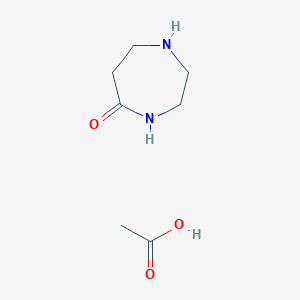
1,4-diazepan-5-one acetate
Overview
Description
1,4-Diazepan-5-one; acetic acid, also known as valnoctamide, is a synthetic drug. It is a cyclic ketone featuring a five-membered ring structure . It possesses a colorless and odorless nature . The IUPAC name is 1,4-diazepan-5-one acetate . The CAS Number is 190900-20-0 .
Molecular Structure Analysis
The molecular formula of 1,4-Diazepan-5-one; acetic acid is C7H14N2O3. The molecular weight is 174.2 g/mol . The InChI Code is 1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2 (3)4/h6H,1-4H2, (H,7,8);1H3, (H,3,4) .Physical and Chemical Properties Analysis
1,4-Diazepan-5-one; acetic acid is a powder . It has a storage temperature of room temperature . It exhibits slight solubility in water .Scientific Research Applications
Synthesis and Biological Importance
1,4-Diazepines, including compounds related to 1,4-Diazepan-5-one combined with acetic acid derivatives, have a wide array of biological activities and are significant in medicinal chemistry. Researchers have extensively explored the synthesis, reactions, and biological evaluations of 1,4-diazepines. These compounds exhibit antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. Their significance is highlighted by their potential use in pharmaceutical industries, prompting ongoing investigations into their biological aspects to exploit these for medicinal purposes (Rashid et al., 2019).
Environmental Impact and Treatment
The occurrence, fate, and transformation of benzodiazepines, including 1,4-Diazepan-5-one derivatives, in water treatment have been studied due to their designation as potentially emerging environmental contaminants. Research focusing on their presence in wastewater and surface water has revealed their persistence and the challenges associated with their removal. Advanced water treatment processes, including biological treatment followed by photochemical treatment and adsorption to activated carbon, have shown efficacy in removing these compounds, highlighting their resilient nature and the need for comprehensive treatment strategies to mitigate their environmental impact (Kosjek et al., 2012).
Therapeutic Use and Pharmacological Effects
The review of therapeutic uses and pharmacological effects of benzodiazepines, such as lorazepam and diazepam, which share structural similarities with 1,4-Diazepan-5-one derivatives, provides insight into their clinical applications beyond anxiety treatment. These include use as sedatives, anticonvulsants, and muscle relaxants. The pharmacokinetic properties, including absorption, distribution, metabolism, and elimination, play crucial roles in their therapeutic effects and potential side effects. Understanding these properties aids in optimizing their clinical use, ensuring efficacy while minimizing adverse outcomes (Ameer & Greenblatt, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
It is believed to interact with specific enzymes, such as monoamine oxidase (mao) and acetylcholinesterase (ache), resulting in their inhibition .
Mode of Action
The precise mechanism of action of 1,4-Diazepan-5-one; acetic acid remains incompletely understood . It is believed to interact with specific enzymes, such as MAO and AChE, resulting in their inhibition . This inhibition of enzyme activity can give rise to a variety of biochemical effects .
Biochemical Pathways
The inhibition of mao and ache enzymes suggests that it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
Based on the pharmacokinetics of diazepam, a related benzodiazepine, it can be inferred that 1,4-diazepan-5-one; acetic acid may have similar adme properties . Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days .
Result of Action
The inhibition of mao and ache enzymes suggests that it may have a variety of biochemical effects .
Properties
IUPAC Name |
acetic acid;1,4-diazepan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCHTLQVOSCJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



